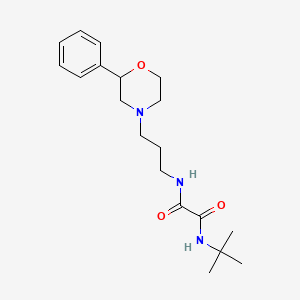

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

描述

属性

IUPAC Name |

N'-tert-butyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-19(2,3)21-18(24)17(23)20-10-7-11-22-12-13-25-16(14-22)15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSYGVZVJFIJGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCCCN1CCOC(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the phenylmorpholino derivative, followed by the introduction of the tert-butyl group and the oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

化学反应分析

Types of Reactions

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound

科学研究应用

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular interactions.

Medicine: The compound has potential therapeutic applications, including drug development and pharmacological research.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Key Observations:

Substituent Diversity: The N1 position often features aromatic (e.g., 4-chlorophenyl, dimethoxybenzyl) or bulky aliphatic groups (e.g., adamantyl, tert-butyl). These groups influence lipophilicity and metabolic resistance . The N2 position varies between alkyl chains with heterocycles (e.g., morpholino, piperazinyl) or aromatic systems (e.g., pyridyl, benzyloxy), affecting solubility and target binding .

Synthesis Yields :

- Yields for oxalamides range widely (23–95%), influenced by steric hindrance and reaction conditions. For example, compound 118 (23% yield) has a branched N2 substituent, complicating synthesis , whereas linear chains (e.g., compound 117 ) achieve higher yields (51%) .

Purity and Purification :

- Compounds with rigid substituents (e.g., adamantyl) are purified via silica gel chromatography with >90% purity, suggesting steric bulk aids crystallization .

生物活性

N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, identified by its CAS number 954084-62-9, is a synthetic compound with potential biological activities that make it a subject of interest in pharmaceutical and biochemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H29N3O3

- Molecular Weight : 347.5 g/mol

- Structure : The compound features a tert-butyl group and a phenylmorpholino propyl moiety linked through an oxalamide bond, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediate Compounds : The synthesis begins with the formation of the phenylmorpholino derivative.

- Formation of the Oxalamide Linkage : This is achieved through the reaction of oxalyl chloride with the amine derivative under controlled conditions.

- Final Assembly : The tert-butyl group is introduced via nucleophilic substitution.

The reaction conditions often include organic solvents, catalysts, and controlled temperatures to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways essential for various physiological responses.

- Cellular Interference : Effects on processes such as cell division and apoptosis have been observed, indicating its potential role in cancer research .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, making it a candidate for further investigation in cancer therapies.

- Antimicrobial Properties : The compound has shown potential antimicrobial effects against certain bacterial strains, indicating its possible use in developing new antibiotics .

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 15 µM and 20 µM respectively. These results suggest a promising avenue for its development as an anticancer drug.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes involved in cancer metabolism. The compound was found to inhibit lactate dehydrogenase (LDH), an enzyme overexpressed in many tumors. This inhibition could lead to reduced lactate production and altered tumor metabolism, providing a potential therapeutic strategy .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)ethyl)oxalamide | Similar structure with ethyl group | Lower enzyme inhibition potency |

| N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)butyl)oxalamide | Similar structure with butyl group | Enhanced cytotoxicity in preliminary studies |

常见问题

Q. What are the common synthetic routes for N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, and what analytical techniques ensure intermediate purity?

The synthesis involves a multi-step process: (1) preparation of the phenylmorpholino intermediate, (2) introduction of the tert-butyl group via nucleophilic substitution, and (3) formation of the oxalamide linkage using oxalyl chloride. Critical steps require anhydrous solvents (e.g., dichloromethane), catalysts (e.g., triethylamine), and controlled temperatures (40–60°C). Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final structural confirmation using -NMR and mass spectrometry (MS) .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

- -NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.2 ppm, morpholino protons at 3.4–4.0 ppm).

- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm).

- Mass Spectrometry : Validates molecular weight (347.5 g/mol) via ESI-MS or MALDI-TOF .

Q. What in vitro models have demonstrated this compound’s antitumor activity?

Cytotoxicity assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed IC values of 15 µM and 20 µM, respectively. Studies used MTT assays with 72-hour exposure under standard culture conditions (5% CO, 37°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50_{50}50 values for cytotoxicity across cancer cell lines?

Variability may arise from differences in assay protocols (e.g., exposure time, serum concentration), cell passage number, or metabolic activity. Standardization using reference compounds (e.g., doxorubicin) and orthogonal assays (e.g., ATP-based viability tests) is recommended. Additionally, confirm compound stability in culture media via HPLC to rule out degradation .

Q. What strategies address the lack of catalytic asymmetric synthesis methods for this compound?

Enantioselective synthesis remains a gap. Potential approaches include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during amide bond formation.

- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates .

Q. How does the compound’s hydrolysis rate compare to analogues, and what implications does this have for in vitro studies?

Comparative kinetic data (Table 6, ) show a hydrolysis rate () of 0.08 h in phosphate buffer (pH 7.4), slower than ethyl-substituted analogues (). This suggests improved stability in physiological conditions, but researchers should pre-test compound integrity in assay buffers to avoid false negatives .

Q. What computational approaches predict the binding affinity of this compound to lactate dehydrogenase (LDH)?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can model interactions. Key residues (e.g., Arg168, His192) in LDH’s active site may form hydrogen bonds with the oxalamide moiety. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics () .

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

SAR analysis of analogues () suggests:

- Fluorine Substitution : Enhances lipophilicity and membrane penetration.

- Propyl vs. Ethyl Linkers : Longer chains improve Gram-positive activity (e.g., against Staphylococcus aureus). Test modified derivatives in disk diffusion assays and quantify MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。